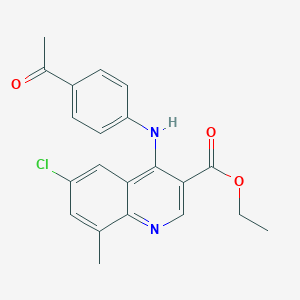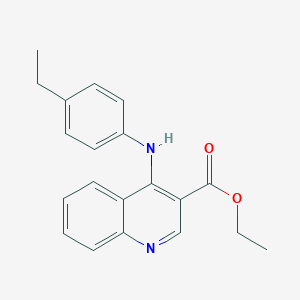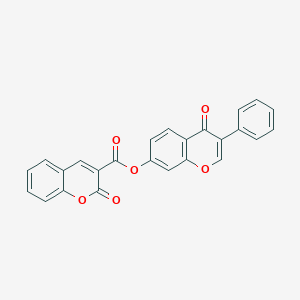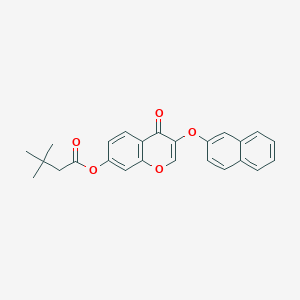![molecular formula C24H24ClNO2 B285203 N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide, also known as CP-945,598, is a synthetic compound that belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists. It was first synthesized by Pfizer in 2003 as a potential drug candidate for the treatment of inflammatory and neuropathic pain, as well as other conditions such as osteoporosis, cancer, and immune disorders.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide exerts its pharmacological effects by selectively binding to and activating CB2 receptors, which are primarily expressed on immune cells such as macrophages, B-cells, and T-cells. Activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokine release, reduction in immune cell migration, and modulation of immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of pain and inflammation, modulation of immune cell function, and anti-tumor activity. It has also been shown to have a neuroprotective effect in animal models of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide in lab experiments is its selectivity for CB2 receptors, which allows for the specific modulation of immune cell function without affecting other physiological processes. However, one limitation of using this compound is its relatively low potency compared to other CB2 agonists, which may require higher doses to achieve therapeutic effects.
Orientations Futures
Future research on N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide could focus on several areas, including the optimization of its pharmacokinetic properties, the development of more potent analogs, and the investigation of its potential therapeutic applications in other disease models such as osteoporosis and immune disorders. Additionally, further studies could explore the potential synergistic effects of this compound with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methyl-5-chloroaniline with 4-tert-butylphenol in the presence of a base to form the corresponding ether. The second step involves the reaction of the ether with 2-bromoacetyl chloride in the presence of a base to form the corresponding amide. The final step involves the reaction of the amide with 2-phenylpropan-2-ol in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in various disease models. In preclinical studies, it has shown promising results in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and multiple sclerosis. It has also been shown to have anti-tumor activity in various cancer cell lines.
Propriétés
Formule moléculaire |
C24H24ClNO2 |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H24ClNO2/c1-17-9-12-20(25)15-22(17)26-23(27)16-28-21-13-10-19(11-14-21)24(2,3)18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,26,27) |
Clé InChI |
CEVVKINPVMWDGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)



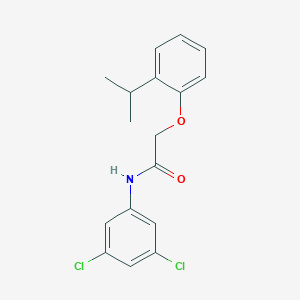


![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
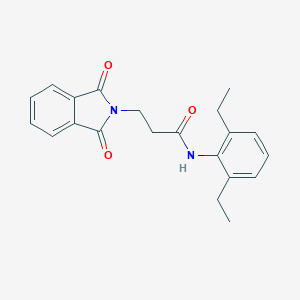
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
